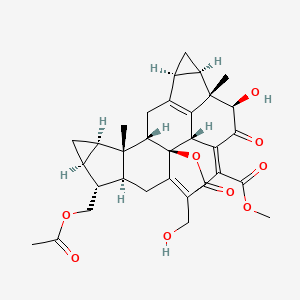
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4-(Aminomethyl)pyrrolidin-3-one O-methyloxime dihydrochloride (APO) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidinone and has been synthesized using various methods. In
作用機序
The exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, but it is believed to act as a potent antioxidant and free radical scavenger. It has been shown to protect neurons from oxidative stress and to reduce inflammation in the brain. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been shown to reduce the levels of inflammatory cytokines in the brain, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been shown to increase the levels of brain-derived neurotrophic factor, which is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in lab experiments is its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, one limitation is that (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has not been extensively studied in vivo, and its effects in animal models may not necessarily translate to humans. Additionally, the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE is not fully understood, which may make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE. One area of interest is its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in animal models of these diseases and to determine the optimal dosage and administration route. Another area of interest is the potential use of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE as an antidepressant or anxiolytic agent. Further studies are needed to determine the safety and efficacy of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE in humans and to determine the optimal dosage and administration route. Finally, further studies are needed to elucidate the exact mechanism of action of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE and to determine its potential applications in other areas of scientific research.
合成法
The synthesis of (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been achieved using various methods, including the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine hydrochloride, followed by methylation using sodium hydride and methyl iodide. Another method involves the reaction of 4-(Aminomethyl)pyrrolidin-3-one with hydroxylamine-O-sulfonic acid, followed by methylation using sodium hydride and methyl iodide. Both methods have been successful in producing (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE with high yields and purity.
科学的研究の応用
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. (3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE has also been studied for its potential to treat depression and anxiety disorders.
特性
CAS番号 |
197143-35-4 |
|---|---|
製品名 |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
分子式 |
C14H16 |
分子量 |
0 |
同義語 |
(3Z)-4-(AMINOMETHYL)PYRROLIDIN-3-ONE O-METHYLOXIME DIHYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



